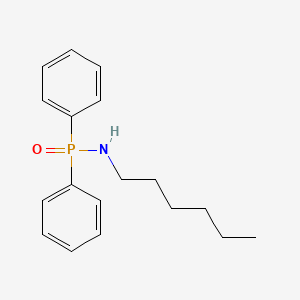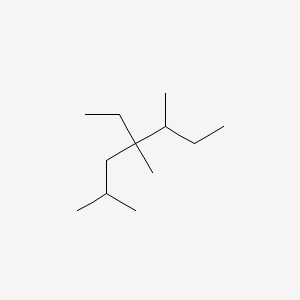
4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate typically involves the reaction of 4-isothiocyanatophenylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled to maximize production output while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isothiocyanate group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industrial applications, it is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanatophenyl (3-methylphenyl)amine
- 3,4-Dimethylphenyl isocyanate
- 4-Isocyanato-1,2-dimethylbenzene
Uniqueness
4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate is unique due to the presence of both isothiocyanate and carbamate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structural features also provide distinct physical and chemical properties compared to similar compounds .
Properties
CAS No. |
62097-94-3 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(3,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H14N2O2S/c1-11-3-4-14(9-12(11)2)18-16(19)20-15-7-5-13(6-8-15)17-10-21/h3-9H,1-2H3,(H,18,19) |
InChI Key |
ZDDMUJJSLLOLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]](/img/structure/B14549490.png)
![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)

![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)
![Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]-](/img/structure/B14549517.png)
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine](/img/structure/B14549521.png)





![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)
